molecular formula C10H7Cl B14716438 (3-Chlorobut-3-en-1-yn-1-yl)benzene CAS No. 13524-10-2

(3-Chlorobut-3-en-1-yn-1-yl)benzene

Cat. No.: B14716438
CAS No.: 13524-10-2
M. Wt: 162.61 g/mol
InChI Key: SJDJJWBCEYDUEU-UHFFFAOYSA-N
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Description

(3-Chlorobut-3-en-1-yn-1-yl)benzene is an organic compound with the molecular formula C10H7Cl and an average mass of 162.616 Da . This compound features a benzene ring linked to a chloro-substituted butenynyl chain, a structure represented by the SMILES notation C=C(C#CC1=CC=CC=C1)Cl . This unique architecture, incorporating both alkyne and alkene functionalities activated by a chlorine atom, makes it a valuable and versatile building block in synthetic chemistry research . Researchers can employ this compound in various cross-coupling reactions, such as Sonogashira or Suzuki couplings, to construct more complex molecular architectures. Its alkyne group is a key reactive site for click chemistry applications, including the Huisgen cycloaddition, facilitating the synthesis of triazoles and other heterocyclic systems relevant to material science and drug discovery . The terminal chloro group offers a handle for further nucleophilic substitution, allowing for chain elongation or the introduction of diverse functional groups. While specific biological targets are not well-documented, compounds with similar structural features are frequently explored in the development of enzyme inhibitors, such as those targeting matrix metalloproteinases (MMPs), for potential therapeutic applications . This compound is intended for use by qualified researchers as a synthetic intermediate in laboratory settings. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

13524-10-2

Molecular Formula

C10H7Cl

Molecular Weight

162.61 g/mol

IUPAC Name

3-chlorobut-3-en-1-ynylbenzene

InChI

InChI=1S/C10H7Cl/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6H,1H2

InChI Key

SJDJJWBCEYDUEU-UHFFFAOYSA-N

Canonical SMILES

C=C(C#CC1=CC=CC=C1)Cl

Origin of Product

United States

Preparation Methods

N-Chlorosuccinimide (NCS) Mediated Chlorination

A widely cited method for synthesizing chlorinated alkynes involves the use of N-chlorosuccinimide (NCS) in the presence of silver acetate (AgOAc). This protocol, adapted from Nicolai et al., involves refluxing terminal alkynes with NCS and AgOAc in acetone. For example, chlorination of phenylacetylene derivatives under these conditions yields chlorinated products with regioselectivity dependent on the alkyne’s substitution pattern.

In the context of (3-Chlorobut-3-en-1-yn-1-yl)benzene, the starting material would require a pre-existing enyne structure. For instance, but-3-en-1-yn-1-ylbenzene could undergo chlorination at the alkene position using NCS. The reaction typically proceeds via radical intermediates, with AgOAc facilitating the generation of chlorine radicals. However, direct application of this method to enynes remains speculative, as the provided literature focuses on simpler alkynes.

Electrophilic Chlorination of Conjugated Enynes

Electrophilic chlorination using chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) represents another route. Conjugated enynes, such as but-3-en-1-yn-1-ylbenzene, may undergo selective chlorination at the alkene moiety due to the stabilizing effect of the adjacent triple bond. For example, treatment with Cl₂ in dichloromethane at 0°C could yield the chlorinated product via ionic addition. This method, however, risks over-chlorination or side reactions at the triple bond, necessitating precise stoichiometric control.

Transition Metal-Catalyzed Coupling Reactions

Sonogashira Coupling

The Sonogashira reaction, which couples aryl halides with terminal alkynes, is a cornerstone for constructing aryl-alkyne linkages. To synthesize this compound, a modified Sonogashira protocol could involve a chlorinated propargyl electrophile. For instance, coupling iodobenzene with 3-chlorobut-3-en-1-yne in the presence of Pd(PPh₃)₂Cl₂ and CuI would theoretically yield the target compound. Challenges include the instability of chlorinated propargyl reagents and competing side reactions, such as homocoupling.

Heck-Type Alkyne Coupling

Palladium-catalyzed coupling of aryl halides with chlorinated enynes offers an alternative pathway. A Heck-type mechanism could facilitate the insertion of a chlorinated alkenyl fragment into the aryl halide bond. For example, bromobenzene reacting with 3-chlorobut-3-en-1-yne under Pd(OAc)₂ catalysis might yield the desired product. This method remains hypothetical, as no direct precedents are cited in the provided sources.

Elimination and Dehydrohalogenation Strategies

Base-Induced Elimination

Dehydrohalogenation of vicinal dihalides provides a route to alkenes. Applying this to this compound synthesis, a dihalide precursor such as 3,4-dichlorobut-1-yn-1-ylbenzene could undergo elimination with a strong base (e.g., KOtBu). The reaction would proceed via E2 mechanism, yielding the chlorinated alkene.

Thermal Elimination

Thermal decomposition of sulfonate esters or xanthates represents another elimination strategy. For instance, treating a β-chloro propargyl sulfonate with heat could generate the enyne via syn-elimination. This method’s applicability depends on the stability of intermediate sulfonates under thermal conditions.

Comparative Analysis of Synthetic Routes

Method Reagents/Conditions Yield (Reported) Advantages Limitations
NCS/AgOAc Chlorination NCS, AgOAc, acetone, reflux 48% Mild conditions, regioselective Requires pre-formed enyne substrate
Sonogashira Coupling Pd/Cu catalysts, amine base N/A Direct aryl-alkyne bond formation Unstable chlorinated reagents
Base Elimination KOtBu, THF, 0°C N/A High functional group tolerance Requires dihalide precursor

Mechanistic Considerations in Chlorination

The chlorination of enynes involves competing pathways:

  • Radical Chlorination : NCS/AgOAc generates chlorine radicals, which abstract hydrogen from the alkene, followed by Cl⁻ addition.
  • Electrophilic Addition : Cl⁺ attacks the alkene’s π-bond, forming a chloronium ion intermediate, which opens to yield the vicinal dihalide. Subsequent elimination produces the chlorinated alkene.

In conjugated systems, the triple bond’s electron-withdrawing effect polarizes the alkene, directing chlorination to the β-position. This explains the regioselectivity observed in analogous compounds.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorobut-3-en-1-yn-1-yl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkenes or alkanes. Substitution reactions can lead to a wide range of functionalized benzene derivatives .

Scientific Research Applications

(3-Chlorobut-3-en-1-yn-1-yl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Chlorobut-3-en-1-yn-1-yl)benzene involves its interaction with various molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the alkyne and chlorine substituents, which can participate in a range of chemical transformations. These interactions can lead to the formation of reactive intermediates that further react to produce the desired products .

Comparison with Similar Compounds

Key Observations :

  • Synthesis : While (3-Chloro-3-methylbutyl)benzene is synthesized via B(C₆F₅)₃-catalyzed hydrochlorination , analogous methods may apply to the target compound, though steric and electronic factors could reduce efficiency.

Physical and Hazard Properties

Property This compound (Predicted) (3-Chloro-3-methylbutyl)benzene 3-Chlorobenzaldehyde
Molecular Weight (g/mol) 162.62 182.69 140.57
Boiling Point (°C) ~200–220 (estimated) Not reported 213–215
Hazards Likely skin/eye irritant; volatile Not specified Skin/eye irritation; toxic if ingested

Notes:

  • The target compound’s hazards are inferred from chlorine-containing analogs like 3-Chlorobenzaldehyde, which mandates stringent safety protocols .
  • Physical data gaps highlight the need for experimental characterization.

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